Methyl bicyclo[2.1.0]pentane-1-carboxylate
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Overview
Description
Methyl bicyclo[210]pentane-1-carboxylate is an organic compound with the molecular formula C7H10O2 It is a derivative of bicyclo[210]pentane, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl bicyclo[2.1.0]pentane-1-carboxylate can be synthesized through a photochemical intramolecular cyclopropanation reaction of an α-allylsilyl-α-diazoacetate . This reaction involves the use of light to induce the formation of the bicyclic structure from a linear precursor.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical cyclopropanation process. This would require specialized equipment to ensure consistent light exposure and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl bicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including ring-opening reactions. These reactions can lead to the formation of different products depending on the conditions and reagents used .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Major Products Formed:
Ring-Opening Products: Methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate
Cyclopentene Derivatives: 1-Sila-4-cyclopentene-2-carboxylate
Ketene Derivatives: Allyl (methoxysilyl)ketene
Scientific Research Applications
Methyl bicyclo[2.1.0]pentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl bicyclo[2.1.0]pentane-1-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms and functional groups.
Bicyclo[2.2.1]heptane Derivatives: Another class of bicyclic compounds with different ring sizes and properties.
Uniqueness: Methyl bicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific ring structure and the presence of a carboxylate ester group.
Properties
IUPAC Name |
methyl bicyclo[2.1.0]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-6(8)7-3-2-5(7)4-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRZVBNUOTZDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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